(7-Methoxyquinolin-8-yl)methanol
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Overview
Description
(7-Methoxyquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The structure of this compound consists of a quinoline ring with a methoxy group at the 7th position and a methanol group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyquinolin-8-yl)methanol can be achieved through various methods. One common approach involves the reaction of 7-methoxyquinoline with formaldehyde in the presence of a reducing agent . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxyquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 7-Methoxyquinolin-8-carboxylic acid.
Reduction: 7-Methoxy-1,2-dihydroquinolin-8-yl)methanol.
Substitution: 7-Haloquinolin-8-yl)methanol derivatives.
Scientific Research Applications
(7-Methoxyquinolin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methoxyquinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects. The compound may also interfere with the synthesis of nucleic acids and proteins in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyquinoline: Lacks the methanol group but shares the methoxy substitution at the 7th position.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position instead of a methanol group.
Uniqueness
(7-Methoxyquinolin-8-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(7-methoxyquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-5-4-8-3-2-6-12-11(8)9(10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
OUTBLZFMXCCVJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)CO |
Origin of Product |
United States |
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